4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIETHYLANILINE
Overview
Description
4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-N,N-diethylaniline is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a carbonyl group, as well as an aniline moiety substituted with diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-N,N-diethylaniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then substituted with a 3-chlorophenyl group using reagents such as 3-chlorobenzyl chloride under basic conditions.
Attachment of the Carbonyl Group: The carbonyl group is introduced through acylation reactions using reagents like acyl chlorides or anhydrides.
Substitution of the Aniline Moiety: The final step involves the substitution of the aniline moiety with diethyl groups, which can be achieved using diethylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or aniline derivatives.
Scientific Research Applications
4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-N,N-diethylaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies investigating the interaction of piperazine derivatives with biological targets, including receptors and enzymes.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-N,N-diethylaniline involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways . The piperazine ring and the 3-chlorophenyl group play crucial roles in these interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Shares the piperazine and chlorophenyl moieties but differs in the substitution pattern.
1-(4-Chlorophenyl)piperazine: Lacks the carbonyl and diethylaniline groups, resulting in different chemical properties.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring with different substituents, leading to distinct biological activities.
Uniqueness
4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-N,N-diethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine ring and the diethylaniline moiety allows for versatile applications in various fields .
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(diethylamino)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-3-23(4-2)19-10-8-17(9-11-19)21(26)25-14-12-24(13-15-25)20-7-5-6-18(22)16-20/h5-11,16H,3-4,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVJSZOBYZOYQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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